The synthesis of iron complex azo dyes typically involves a multi-step process, beginning with the synthesis of an organic ligand (azo dye) followed by complexation with an iron salt [1].
The diagram below illustrates this general synthetic workflow.
Once synthesized, these complexes are characterized using a suite of analytical techniques to confirm their structure and properties [3] [1].
Table 1: Key Characterization Techniques for Iron Complex Azo Dyes
| Technique | Purpose & Measured Parameters | Exemplary Data from Literature |
|---|---|---|
| Elemental Analysis (EA) | Determines the empirical formula by measuring % composition of C, H, N, S [3]. | EA for a pyrazole azo dye: C%: 57.82 (Calc), 57.67 (Found); N%: 14.21 (Calc), 14.17 (Found) [3]. |
| Infrared (IR) Spectroscopy | Identifies functional groups and coordination. Shifts in ν(C=O) and ν(N-H) bands upon complexation with metal [3] [1]. | IR of ligand shows strong bands at ~1567-1622 cm⁻¹ for ν(C=N) and ν(N=N); broad bands at ~3270-3408 cm⁻¹ for ν(O-H) [3]. |
| Magnetic Susceptibility | Probes spin state of the Fe center. Measures χₘT product vs. temperature to identify Spin Crossover (SCO) [1]. | χₘT ~3.3 cm³·mol⁻¹·K (High-Spin); χₘT ~0.1 cm³·mol⁻¹·K (Low-Spin). Hysteresis loops (e.g., 10 K wide) indicate bistability [1]. |
| UV-Vis Spectroscopy | Studies electronic properties, monitors complex formation, and can be used for spectrophotometric metal ion determination [3]. | Used to determine acid dissociation constants (pKa) of azo dyes and stability constants of their metal complexes [3]. |
| Mass Spectrometry | Confirms molecular mass and ion composition of the complex [1]. | Used to determine the exact formula of synthesized SCO complexes [1]. |
Table 2: Experimental Parameters and Observed Properties from Literature
This table summarizes specific experimental data for various iron(II) complexes with naphthalene-based ligands, demonstrating how structural changes affect properties like spin state [1].
| Compound | Axial Ligand (Lᵃˣ) | Observed Spin State / SCO Behavior | Key Metrics (χₘT, T₁/₂) |
|---|---|---|---|
| [FeL2(py)₂]·2.5H₂O | Pyridine (py) | High-Spin (HS) | χₘT (300 K): 3.87 cm³·mol⁻¹·K |
| [FeL3(py)₂]·py | Pyridine (py) | Abrupt SCO | T₁/₂: 175 K |
| [FeL4(py)₂]·py | Pyridine (py) | Two-step, gradual SCO | T₁/₂: 150 K, 80 K |
| [FeL1(phpy)₂] | 4-Phenylpyridine (phpy) | SCO with Hysteresis | T₁/₂↓: 238 K, T₁/₂↑: 248 K (10 K loop) |
| [FeL4(phpy)₂] | 4-Phenylpyridine (phpy) | SCO with Hysteresis | T₁/₂↓: 250 K, T₁/₂↑: 260 K (10 K loop) |
| [FeL1(dmap)₂] | 4-(Dimethylamino)pyridine (dmap) | Two-step SCO (gradual & abrupt) | T₁/₂: 224 K, 149 K |
Iron complex azo dyes have significant potential in various high-tech and biomedical fields:
For researchers aiming to work with these compounds, here are outlines of key experimental procedures.
Protocol 1: Synthesis of an Azo Dye Ligand (Example: 2-(3'-phenyl-5'-pyrazolyl azo) resorcinol) [3]
Protocol 2: Synthesis of an Iron(II) SCO Complex [1]
[FeLx(MeOH)ₙ].[FeLx(Lᵃˣ)₂]. Re-crystallization may be necessary to obtain single crystals for X-ray diffraction.
Acid Brown 434 is a brown acidic dye. Its main applications and characteristics are summarized in the table below.
| Property | Description |
|---|---|
| Primary Applications | Textile dyeing; thermoplastic and thermoset polymer applications [1]. |
| Product Family/Synonyms | Acid Brown RL; Everlan Brown ERL [2] [3]. |
| CAS Registry Number | 126851-40-9 [2] [4] [3]. |
| EC Number | 603-171-5 [3]. |
| Physical Properties | Density: 1.89 g/cm³ (at 20°C); Water Solubility: 53.8 g/L (at 22°C) [2]. |
| Hazard Information | Hazard Statement H412: Harmful to aquatic life with long-lasting effects [3]. |
The following diagram illustrates the primary application sectors for this compound:
Available data provides some basic parameters for handling, though detailed experimental protocols for synthesis or application are not available in the search results.
The search results lack the depth required for a full technical guide. Key information for researchers is unavailable:
The table below summarizes the key quantitative data available for Acid Brown 434 from the search results.
| Property | Value | Conditions |
|---|---|---|
| Water Solubility [1] [2] | 53.8 g/L | at 22°C |
| LogP (Partition Coefficient) [1] [2] | -2.2 | at 22°C |
| Density [1] [2] | 1.89 | at 20°C |
The information found has significant gaps for a technical guide:
Without a known structure, creating a detailed diagram is challenging. However, the diagram below outlines a general workflow you could follow to characterize this compound once more data is acquired.
A proposed high-level workflow for the comprehensive characterization of this compound, moving from structural elucidation to final guide development.
1. Product Profile this compound is a water-soluble anionic dye belonging to the chemical class of acid dyes [1]. Its CAS Number is 126851-40-9 [1]. It is designed to form ionic bonds with the amino groups present in protein fibers like wool [1].
2. Key Properties and Applications This dye is characterized by its good brightness and is suitable for a range of applications beyond wool, including silk, nylon, paper, and leather [2] [1]. It is known for its high purity and is available in eco-friendly grades with low heavy metal and salt content [1].
3. Standard Protocol for Wool Dyeing The following table outlines a generalized dyeing workflow for applying acid dyes to wool. You will need to determine the optimal values for the variable parameters through laboratory trials.
| Parameter | Details / Typical Range | Notes / Purpose |
|---|---|---|
| Dye Concentration | Variable (e.g., 0.1% - 3% owf) | Start with 1% owf (on weight of fiber); depth of shade is proportional to dye amount [3]. |
| pH Control | Acidic bath (pH 3-5) | Critical for ionic bonding; use acetic acid, formic acid, or ammonium sulfate [1]. |
| Dyeing Temperature | Variable; up to 95-100°C | Temperature gradient is crucial for level dyeing. |
| Dyeing Time | Variable; 30-60 min at peak temp | Ensure sufficient time for exhaustion and diffusion. |
| Auxiliary Chemicals | Leveling agent, wetting agent | Leveling agent promotes even dye uptake [3]. |
| Liquor Ratio | 10:1 to 20:1 | Ratio of water volume to wool weight. |
| After-Treatment | Rinsing, possible soaping | Removes unfixed surface dye to improve fastness [3]. |
4. Experimental Workflow The diagram below illustrates the critical stages of the wool dyeing process with this compound.
5. Fastness Testing and Evaluation To ensure product quality, dyed wool should be tested for colorfastness. The following table summarizes standard test methods and evaluation criteria.
| Fastness Type | Standard Test Method | Evaluation Tool | Performance Goal |
|---|---|---|---|
| Wash Fastness | ISO 105-C10, AATCC 61 [4] | Gray Scale for Color Change & Staining [4] | Grade 4-5 (Excellent) |
| Light Fastness | AATCC TM16, ISO 105-B02 [3] | Blue Wool Scale | Grade 4-5 (Good to Very Good) |
| Rub Fastness | AATCC TM8, ISO 105-X12 [3] | Gray Scale for Staining [3] | Grade 4-5 (Good to Excellent) |
Gray Scale Interpretation:
6. Troubleshooting Common Dyeing Issues
The table below summarizes the very limited data found on Acid Brown 434. Please note that the sources for this information are not the primary manufacturers and may be outdated [1] [2].
| Property | Reported Value / Application |
|---|---|
| C.I. Name | This compound [1] |
| CAS No. | 126851-40-9 [1] |
| Primary Application | Leather (L) and Wood Stain (WS) [1] |
| Light Fastness | 4-5 (on a scale of 1-5, where 5 is excellent) [2] |
While specific data for this compound is unavailable, the general workflow for dyeing leather with acid dyes involves several key stages. The following diagram outlines this generic process.
Micellar Electrokinetic Chromatography (MECK) represents a powerful hybrid separation technique that combines the principles of capillary electrophoresis and chromatography. This method enables the highly efficient separation of both charged and neutral molecules through the introduction of a micellar pseudostationary phase into the electrophoretic system. In MECK analysis, surfactants are added to the background electrolyte at concentrations exceeding their critical micellar concentration, forming dynamic structures that interact differentially with analytes based on their hydrophobicity and charge characteristics. The separation mechanism relies on the partitioning of analytes between the aqueous mobile phase and the hydrophobic interior of the micelles, which migrate at a different velocity from the electroosmotic flow. This dual partitioning system provides the theoretical foundation for achieving high-resolution separation of complex mixtures that would be challenging to address with conventional capillary zone electrophoresis alone.
The application of MECK for the analysis of Acid Brown 434 (CAS No. 126851-40-9) addresses significant challenges encountered with other analytical methods. This compound is a commercial dye mixture comprising multiple chrome(III) complexes and synthetic byproducts that traditional techniques struggle to resolve effectively. Research has demonstrated that reversed-phase HPLC and capillary zone electrophoresis often yield unsatisfactory results for these complex dye mixtures, failing to adequately separate the numerous components present in commercial formulations. The MECK approach, however, has proven capable of resolving over twelve compounds within a remarkably short analysis time of approximately 8 minutes, far surpassing the performance of alternative methodologies. This exceptional separation efficiency makes MECK particularly valuable for quality control in dye manufacturing and for regulatory compliance monitoring, where comprehensive characterization of dye composition is essential.
The analytical procedure for this compound separation requires the following materials of specified purity grades. Ultrapure water should be used throughout the preparation process, typically obtained from a Millipore purification system or equivalent with a resistivity of 18.2 MΩ·cm. The surfactant sodium dodecyl sulfate (SDS) serves as the micelle-forming agent and should be of electrophoretic grade (≥99% purity) to minimize UV absorption background interference. The borate buffer components, specifically sodium tetraborate decahydrate, must be of analytical reagent grade to ensure consistent electrophoretic mobility and stable electroosmotic flow. Methanol and acetonitrile of HPLC grade are required for sample dissolution and conditioning procedures. The primary analytical standard, This compound, should be obtained from certified chemical suppliers, with typical properties including a water solubility of 53.8 g/L at 22°C and a density of 1.89 at 20°C [1]. For system suitability testing and migration time normalization, appropriate internal standards such as dimethyl sulfoxide or mesityl oxide may be employed.
The MECK analysis requires specific instrumentation to achieve optimal separation performance:
Table 1: Optimal Instrumental Parameters for this compound Separation by MECK
| Parameter | Specification | Notes |
|---|---|---|
| Separation Voltage | 25 kV | Constant voltage mode |
| Capillary Temperature | 25°C | Critical for reproducibility |
| Sample Injection | 50 mbar for 5 s | Hydrodynamic injection |
| Detection Wavelength | 254 nm | Diode array confirmation 200-600 nm |
| Run Time | 8 minutes | Includes equilibration |
The accurate preparation of solutions is fundamental to achieving reproducible MECK separations. Begin with the borate buffer stock solution (100 mM) by dissolving 3.81 g of sodium tetraborate decahydrate in 80 mL of ultrapure water, then quantitatively transfer to a 100 mL volumetric flask and dilute to volume. Filter this solution through a 0.45 µm membrane before use. For the MECK background electrolyte, combine 20 mL of the borate stock solution with 1.44 g of SDS (80 mM final concentration) and 60 mL of water in a 100 mL volumetric flask. Sonicate for 10 minutes to ensure complete dissolution of SDS, then dilute to volume with water. Degas the final solution by sonication under vacuum for 5 minutes to prevent bubble formation during electrophoresis. The sample solution is prepared by accurately weighing approximately 10 mg of this compound dye into a 10 mL volumetric flask, dissolving in a minimal amount of methanol, and diluting to volume with the background electrolyte solution to achieve a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Proper capillary conditioning is essential for achieving stable electroosmotic flow and reproducible migration times. For new capillaries, begin by flushing with 1.0 M NaOH for 30 minutes at 20 psi, followed by a 15-minute ultrapure water rinse and a 30-minute flush with background electrolyte solution. For daily conditioning before analysis, flush the capillary sequentially with 0.1 M NaOH (5 minutes), water (5 minutes), and background electrolyte (10 minutes). Between runs, rinse with background electrolyte for 2 minutes to ensure reproducibility. For long-term storage, after the final analysis of the day, rinse the capillary with water for 10 minutes and purge with air for 5 minutes before storing. When using the same capillary for different applications, implement a regeneration procedure comprising extended rinsing with methanol (5 minutes), 0.1 M HCl (10 minutes), water (5 minutes), and finally conditioning with the new background electrolyte (15 minutes).
The electrophoretic separation follows a systematic procedure to ensure optimal results:
Table 2: Optimized MECK Separation Conditions for this compound and Related Dyes
| Parameter | This compound | Acid Black 194 | Acid Brown 432 |
|---|---|---|---|
| Buffer Concentration | 20 mM borate | 25 mM borate | 20 mM borate |
| SDS Concentration | 80 mM | 100 mM | 80 mM |
| Separation Voltage | 25 kV | 28 kV | 25 kV |
| Analysis Time | 8 min | 10 min | 8 min |
| Resolution | >1.5 for main components | >1.8 for main components | >1.5 for main components |
The identification of components in commercial Acid Brown 494 relies on multiple analytical parameters. Migration time serves as the primary identifier, with relative standard deviations (RSD) typically below 1% for replicate analyses, enabling reliable component tracking across successive runs. Spectral matching using diode array detection provides secondary confirmation, with absorbance ratios at different wavelengths (e.g., 254/280 nm) offering additional verification points. For absolute identification, fraction collection followed by mass spectrometric analysis (LC-MS) or NMR may be employed, as demonstrated in studies where main components and impurities were isolated by silica flash chromatography and structurally characterized [2]. Quantitative analysis utilizes peak area normalization with internal standardization to account for injection volume variations. Method validation studies should establish linearity across appropriate concentration ranges (typically 0.1-10 mg/mL for quality control purposes), with correlation coefficients (R²) exceeding 0.995. The limit of detection for individual components in this compound is typically in the range of 0.01-0.05 mg/mL under optimized MECK conditions.
The MECK method for this compound analysis exhibits excellent performance characteristics with low % Relative Standard Deviation of the main electrophoretic parameters [2]. Precision studies should encompass repeatability (intra-day RSD < 2% for migration time and < 5% for peak area) and intermediate precision (inter-day, inter-operator RSD < 3% for migration time and < 7% for peak area). Accuracy can be established through spike recovery experiments, with acceptable recovery ranges of 95-105% for major components. The robustness of the method should be verified by deliberately varying critical parameters such as buffer pH (±0.5 units), SDS concentration (±10%), and separation voltage (±5%) while demonstrating that resolution of critical peak pairs remains acceptable (Rs > 1.5). The exceptional selectivity of the MECK method enables baseline separation of over twelve compounds in commercial this compound within an 8-minute analysis window, far surpassing the performance of HPLC and CZE methods which often fail to resolve the complex impurity profile of these industrial dye mixtures.
Even with optimized methods, analysts may encounter technical challenges that affect separation quality:
Implement a systematic quality control protocol to ensure consistent method performance:
The following workflow diagram illustrates the complete MECK analytical procedure for this compound:
The MECK method for this compound analysis finds significant utility across multiple applications, primarily in industrial quality control for dye manufacturing where batch-to-batch consistency must be verified. The exceptional resolving power of this technique enables comprehensive impurity profiling, detecting and quantifying synthetic byproducts and isomeric variants that may impact dye performance or safety. In regulatory compliance, the method supports adherence to frameworks such as the REACH regulation in the European Union, which requires robust analytical methods for approximately 2,500 marketed dyes [2]. The environmental relevance of this analysis is underscored by the ecotoxicological profile of related dyes, with studies showing Acid Black 194 exhibits a DL50 of approximately 10 mg/L for fish, significantly more toxic than other dyes like Acid Violet 90 (>100 mg/L) [2]. This MECK method provides the necessary selectivity to monitor such potentially hazardous components in commercial dye products, supporting both product quality and environmental safety objectives.
The utility of this MECK protocol extends beyond this compound to encompass related complex dye mixtures, including Acid Black 194 and Acid Brown 432, which exhibit similar separation challenges when analyzed by conventional techniques. The robustness of the method has been demonstrated through successful application to these commercially important dye systems, with minimal optimization required for method transfer. As regulatory scrutiny of industrial chemicals intensifies globally, this highly efficient separation methodology offers manufacturers and testing laboratories a powerful tool for comprehensive dye characterization that surpasses the capabilities of traditionally employed HPLC and CZE methods. The relatively short analysis time (8 minutes) combined with the minimal reagent consumption position MECK as an environmentally friendly alternative that aligns with the principles of green chemistry while delivering superior analytical performance.
The table below summarizes the core parameters from a published MEKC method for analyzing commercial dyes, including this compound [1].
| Parameter | Specification |
|---|---|
| Analytes | Commercial metal-complex dyes: Acid Black 194, Acid Brown 432, This compound [1] |
| Key Achievement | Successful separation of over twelve compounds in the commercial Acid Black 194 mixture in under 8 minutes [1]. |
| Separation Efficiency | High separation efficiency for complex dye mixtures; low % Relative Standard Deviation for electrophoretic parameters [1]. |
| Sample Preparation | Details unspecified in the provided abstract; likely involves dissolving the commercial dye in a suitable solvent [1]. |
| Critical Gaps | Specific buffer composition, surfactant type/concentration, voltage, temperature, and capillary dimensions are not detailed in the abstract [1]. |
The search results did not yield a full, detailed protocol for this compound. However, the following workflow synthesizes standard MEKC practices and the context from the dye analysis paper. You will need to optimize the conditions marked with an asterisk (*) through experimentation.
Diagram Title: MEKC Workflow for Dye Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that operates by applying a high-voltage electrical field across a narrow-bore capillary filled with an electrolyte buffer. Its exceptional resolving power is particularly beneficial for charged species like metal complexes and dyes [1] [2].
Different modes of CE can be employed to optimize the separation for various metal complexes and dyes, based on their properties.
| Mode | Acronym | Separation Mechanism | Best For |
|---|---|---|---|
| Capillary Zone Electrophoresis | CZE | Charge-to-size ratio in free solution [2]. | Charged metal complexes; can be used with complexing agents like organic acids or strong chelators to manipulate mobility [3]. |
| Micellar Electrokinetic Chromatography | MEKC/MECC | Partitioning between aqueous phase and charged micelles (e.g., SDS) acting as a pseudo-stationary phase [1] [2]. | Neutral metal complexes and charged species; resolves both by integrating hydrophobic parts into micelles [1]. |
| Microemulsion Electrokinetic Chromatography | MEEKC | Partitioning between aqueous buffer and oil droplets in a stabilized microemulsion [1] [2]. | Water-insoluble compounds and a wide range of neutral and charged complexes [1]. |
| Non-Aqueous Capillary Electrophoresis | NACE | Uses organic solvents (e.g., acetonitrile, methanol) altering solvation, acidity, and complexation [1] [2]. | Hydrophobic analytes, improving solubility and selectivity; ideal for coupling with Mass Spectrometry (MS) [1]. |
This protocol is adapted from methods used for transition metal ions and is suitable for metal complexes that have intrinsic UV absorbance [3].
This protocol is ideal for separating neutral complexes or mixtures of charged and neutral species.
CE has been successfully applied to a wide range of analytes, demonstrating its versatility. The table below summarizes specific applications relevant to complex mixtures.
| Analyte Class | Specific Example | CE Mode | Key Separation Condition | Detection |
|---|---|---|---|---|
| Lanthanide Ions | Separation as complexes with aminopolycarboxylic acids [3]. | CZE | Complexation with EDTA or similar agents to manipulate mobility differences [3]. | Indirect UV or direct UV of complexes. |
| Chiral Pharmaceuticals | Resolution of enantiomers [2]. | CZE / MEKC | Addition of chiral selectors (e.g., cyclodextrins) to the BGE [2]. | UV. |
| Plant Alkaloids | Berberine, palmatine, etc., from Rhizoma coptidis [1]. | NACE / CZE | Non-aqueous buffer (e.g., methanol/acetonitrile with acid/base) [1]. | UV at 230/265/350 nm; ESI-MS. |
| Flavonoids | Luteolin, apigenin, quercetin from Lamiophlomis rotata [1]. | CZE | Alkaline borate or phosphate buffer [1]. | UV at 210 nm. |
| Cr(III) / Cr(VI) Speciation | Simultaneous determination of different oxidation states [3]. | CZE | Precapillary complexation to form stable, separable anionic and cationic complexes [3]. | Direct UV. |
The following diagram illustrates the logical workflow for developing and executing a CE method for metal complex dyes.
Capillary electrophoresis offers a robust, versatile, and high-resolution platform for the analysis of metal complex dyes. By understanding the fundamental principles and available separation modes, researchers can select and optimize protocols to address specific analytical challenges, from quantifying specific dyes to speciating metal ions. The provided protocols and application examples serve as a solid foundation for method development in this field.
Textile fibers are a prevalent form of trace evidence in criminal investigations, capable of providing crucial links between suspects, victims, and crime scenes [1] [2]. Their significance stems from their ease of transferability in contact incidents such as assaults, homicides, and hit-and-run accidents [1]. A single fiber, typically measuring 1-3 mm in length and 15-25 μm in diameter, can be a rich source of forensic information [1]. While initial analysis focuses on the physical and chemical composition of the fiber itself, the analysis of its colorants provides a higher degree of specificity, which is especially critical for common natural fibers like cotton and wool [2]. This analysis is challenging due to the extremely small sample size, the complexity of modern dye mixtures, and the forensic desire to employ non-destructive techniques first [1] [2]. The following sections provide a detailed protocol for the comprehensive analysis of dyes from a single fiber.
The following table summarizes the key analytical techniques used in the forensic examination of dyes from single fibers, highlighting their applications and specific considerations.
Table 1: Techniques for Forensic Analysis of Dyes in Single Fibers
| Technique Category | Specific Technique | Primary Application in Dye Analysis | Key Advantages | Key Limitations / Notes |
|---|---|---|---|---|
| Microspectroscopy | UV-Vis Microspectrophotometry (MSP) | Color comparison, discrimination of visually similar dyes [3] | Non-destructive; provides a characteristic spectral "fingerprint" [2] | Can struggle with complex dye mixtures [2] |
| Fluorescence MSP | Discrimination of fibers with similar color but different dye composition [3] | Non-destructive; highly sensitive | Requires dyes to be fluorescent | |
| Infrared (IR) Microscopy | Identification of fiber polymer composition and some finishing agents [1] [4] | Non-destructive; combined with microscope | Less specific for dye identification itself | |
| Raman Microscopy | Analysis of dyes and pigments directly on the fiber [1] | Non-destructive; minimal sample preparation | Fluorescence interference can be an issue | |
| Separation Methods | Thin-Layer Chromatography (TLC) | Separation and identification of dye components in a mixture [5] [4] | Cost-effective; uses basic lab equipment | Destructive; requires dye extraction |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of complex dye mixtures [4] [2] | High discriminative power; can be coupled to Mass Spectrometry (MS) | Destructive; requires expertise and method development | |
| Capillary Electromigration Methods (CEMs) | Separation of charged, water-soluble dye components [1] | High separation efficiency; small sample volume | Challenging for insoluble dyes; sensitivity can be insufficient for single fibers [1] | |
| Advanced / Hyphenated Techniques | Microfluidics Extraction coupled with Q-TOF Mass Spectrometer | Direct characterization of multiple dyes from a single fiber thread [6] | Fast (<12 min); automated; requires only ~10 µL solvent; enables structural characterization | Highly specialized, cutting-edge equipment |
| LC-MS / HPLC-MS | Discrimination between dyes with indistinguishable UV-Vis spectra [2] | Provides molecular specificity and structural information | Destructive; requires significant method development and expertise | |
| Data Analysis | Chemometrics (PCA, AHC) | Multivariate statistical analysis of spectral data to objectively differentiate dyes [4] [3] | Enhances discrimination power; reduces subjective interpretation | Requires statistical software and expertise |
This protocol outlines a recommended workflow, prioritizing non-destructive techniques before moving to destructive but more specific methods.
1. Initial Microscopic Examination
2. Microspectrophotometry (MSP) Analysis
3. Vibrational Spectroscopy
4. Dye Extraction for Chromatographic Analysis
5. Separation and Analysis of Dye Components
6. Data Analysis and Reporting
Recent advancements have introduced more efficient methods. The following workflow diagram illustrates an automated microfluidics-MS technique for direct trace fiber analysis.
Diagram 1: Automated Microfluidics-MS Workflow for single fiber dye analysis, highlighting key advantages of the advanced method [6].
The forensic analysis of single fibers is a multi-faceted process. The protocol should always begin with non-destructive tests to preserve the integrity of the evidence [1]. The sequence of analyses—moving from general observation (microscopy) to specific molecular characterization (chromatography/MS)—is critical for maximizing information yield.
A significant challenge is the complex nature of dye compositions, as textiles are often dyed with mixtures to achieve a specific shade [4] [2]. This makes separation techniques like TLC and HPLC, and advanced structural techniques like MS, indispensable for definitive discrimination. Furthermore, the application of chemometrics (e.g., Principal Component Analysis) to spectral data from MSP or Raman spectroscopy provides a robust statistical foundation for concluding whether two fibers could have originated from the same source [4] [3].
It is also crucial for practitioners to be aware of the evidence dynamics; studies indicate that up to 80% of transferred fibers can be lost from clothing within the first 4 hours after contact [1] [4]. This underscores the importance of rapid evidence collection at the crime scene.
Textile fibers are among the most common and valuable forms of trace evidence encountered in forensic investigations. According to the Locard Exchange Principle, when two objects come into contact, there is always a transfer of material, however minute. This transfer creates associative evidence that can link suspects to victims, crime scenes, or objects. The forensic analysis of dyed textile fibers extends beyond mere physical characteristics to the molecular level of dye composition, providing enhanced discriminatory power for comparing questioned and known fibers. Dye analysis offers molecular specificity that complements traditional microscopic and spectroscopic fiber examination techniques, enabling forensic scientists to distinguish between visually similar fibers that may originate from different sources or production batches. [1] [2] [3]
The forensic value of fiber evidence has been demonstrated in numerous serious criminal cases. For instance, between 1996-2002, investigation of a serial killer case in Spotsylvania, Virginia, relied heavily on fiber evidence where particular blue fibers were crucial in linking the perpetrator to all crime scenes. Such case examples underscore the importance of robust, sensitive analytical methods for fiber and dye analysis in forensic contexts. [4]
Table 1: Analytical Techniques for Forensic Fiber and Dye Analysis
| Technique | Target Analysis | Sensitivity | Discriminatory Power | Sample Requirements |
|---|---|---|---|---|
| Microscopy | Fiber morphology, diameter, color | Single fiber | Moderate | Non-destructive |
| FT-IR Spectroscopy | Polymer composition | Single fiber | High for synthetics | Non-destructive |
| Microfluidics-MS | Dye composition | 1mm fiber, 10μm diameter | Very high | Minimal destruction |
| TLC | Dye components | Small fiber segment | Moderate | Destructive |
| UV-Vis MSP | Color properties | Single fiber | Moderate | Non-destructive |
| Py-GC/MS | Polymer composition | Single fiber | High | Destructive |
The initial critical step in forensic dye analysis involves the efficient extraction of dye molecules from their textile fiber matrix. Based on comprehensive surveys of extraction solvents, pyridine/water (4:3 v/v) has been established as one of the most effective and versatile extraction systems across a broad range of fiber and dye chemistries. This solvent system has demonstrated approximately 82% extraction efficacy across seven dye application classes, 18 chemical classes, and nine types of commercial textile fibers, making it an excellent first choice for extracting unknown dyes from questioned fibers in forensic casework. [5]
The extraction process must be carefully optimized based on both fiber type and dye chemistry to achieve maximum recovery while minimizing degradation of dye molecules. The following table summarizes recommended extraction solvents for various fiber types:
Table 2: Extraction Solvents for Different Fiber Types
| Fiber Type | Primary Extraction Solvent | Alternative Solvent | Dye Classes Extracted | Extraction Temperature |
|---|---|---|---|---|
| Wool | Pyridine/water (4:3) | 2% Aqueous oxalic acid | Acid, Metallized | 90-100°C |
| Cotton & Viscose | Glacial acetic acid | Pyridine/water (4:3) | Azoic, Direct | 90-100°C |
| Polyester | Pyridine/water (4:3) | DMF/Formic acid (1:1) | Basic, Disperse | 90-100°C |
| Nylon | Pyridine/water (4:3) | - | Acid, Basic | 90-100°C |
| Acrylic | Formic acid/water (1:1) | - | Basic | 90-100°C |
| Acetate/Triacetate | Pyridine/water (4:3) | - | Disperse | 90-100°C |
Thin Layer Chromatography remains a widely used technique in forensic laboratories for the comparison of dye extracts due to its simplicity, cost-effectiveness, and visualization capabilities. While TLC does not provide definitive identification of individual dye components, it offers excellent comparative value for assessing whether questioned and known fiber samples share the same dye composition. The separation relies on the differential migration of dye components between a stationary phase (typically silica gel) and a mobile phase (elution solvent), resulting in distinctive band patterns that can be compared across samples. [6] [4]
Standard TLC Protocol for Dye Analysis:
The integration of microfluidics technology with high-resolution mass spectrometry represents a significant advancement in forensic dye analysis, addressing the critical need for minimal sample consumption and automated processing. This approach enables the analysis of trace evidence samples that would be insufficient for traditional methods, with demonstrated capability to characterize multiple dyes (≥3 dyes) from a single fiber thread as short as 1 mm with a diameter of approximately 10 μm. The automated microfluidics device (MFD) system utilizes an in-house made automated procedure that requires only 10 μL of organic solvent for extraction, with total extraction and identification time under 12 minutes, making it both forensically efficient and environmentally friendly through reduced solvent consumption. [1] [2] [3]
Microfluidics-MS Protocol for Trace Fiber Analysis:
Capillary Electrophoresis (CE) offers an alternative separation technique for forensic dye analysis, providing excellent resolution for complex dye mixtures including anthraquinone, azo, and metal complex acid dyes from nylon fibers. The high separation efficiency of CE complements chromatographic approaches and can be particularly valuable for dyes that are challenging to resolve using TLC or LC methods. The optimization of CE conditions enables discrimination of dyes with similar colors through their distinctive migration times and diode array spectra. [7]
CE Protocol for Acid Dye Analysis:
Diagram 1: Traditional TLC Workflow for Forensic Dye Analysis. This workflow outlines the sequential steps for dye extraction and TLC analysis, from initial fiber examination through pattern comparison.
Diagram 2: Microfluidics-MS Workflow for High-Sensitivity Dye Analysis. This automated workflow enables rapid analysis of minute fiber samples with minimal solvent consumption.
The implementation of dye analysis methods in forensic laboratories requires careful consideration of sample preservation, method validation, and quality assurance. As outlined in ASTM E2227-13 Standard Guide for Forensic Examination of Non-Reactive Dyes in Textile Fibers by Thin-Layer Chromatography, forensic service providers must maintain strict protocols to ensure the reliability and admissibility of results in legal proceedings. Additionally, accreditation through programs such as the ANSI National Accreditation Board (ANAB) instills confidence in the competencies of forensic laboratories performing fiber and dye analysis. [4]
The evolution of dye extraction and analysis methods has progressively addressed the critical needs of forensic science. Traditional techniques like TLC continue to offer value for routine casework, while advanced approaches such as microfluidics-MS and CE provide enhanced capabilities for challenging samples. The development of standardized processes for identifying dyes in fibers, supported by statistical rigor and objective comparison methodologies, represents a significant step forward in responding to the National Academy of Sciences recommendations for improved quantitative analysis of trace evidence. These advancements ultimately strengthen the evidential value of fiber evidence in courtroom proceedings through improved discriminatory power and statistical assessment. [8]
The following table summarizes the key identifiers and basic properties of this compound gathered from the search results.
| Property | Value / Description |
|---|---|
| CAS No. | 126851-40-9 [1] [2] [3] |
| Common Names | This compound, Acid Brown RL, Everlan Brown ERL [1] |
| Appearance | Information not available in search results |
| Primary Applications | Wool, nylon, silk, and other protein fibers [2]. Also listed for leather [3]. |
| Density | 1.89 at 20℃ [1] |
| Water Solubility | 53.8 g/L at 22℃ [1] |
| LogP | -2.2 at 22℃ [1] |
The core principle of acid dyeing involves using an acidic dyebath (with vinegar or citric acid) and heat to fix the dye to the fibers [4] [5]. The protocols below are standard methods for acid dyes and can be used as a starting point for this compound.
This method is suitable for all protein fibers, especially wool, as it allows for careful temperature control to prevent felting [5].
Workflow: Immersion Dyeing
Acid dyes can be used for direct application techniques like painting, stamping, or screen printing, which require a thickener and steam setting to fix the dye [5].
Workflow: Direct Printing & Painting
The available information has several limitations for a research context:
The following table consolidates the basic physico-chemical data available for Acid Brown 434, which is essential for understanding its behavior in water and selecting appropriate removal techniques.
| Property | Value | Condition |
|---|---|---|
| CAS Registry Number | 126851-40-9 | - |
| Common Synonyms | Acid Brown RL; Everlan Brown ERL | - |
| Density | 1.89 g/cm³ | at 20°C |
| Water Solubility | 53.8 g/L | at 22°C |
| LogP (Octanol-Water) | -2.2 | at 22°C |
| Hazard Statement | H412: Harmful to aquatic life with long-lasting effects | - |
Based on its properties, you can infer the following to guide your experiments:
Given the lack of direct protocols for this specific dye, the following workflow adapts general AOP principles for investigating this compound removal.
Why are Advanced Oxidation Processes (AOPs) recommended for degrading this compound? AOPs are recommended because they generate highly reactive and non-selective hydroxyl radicals (•OH) that can effectively break down complex, non-biodegradable organic molecules like dyes into smaller, less harmful end-products, or even achieve full mineralization to CO₂ and water [3]. The high solubility of this compound makes it well-suited for treatment in these aqueous-phase chemical processes.
What is a key analytical challenge in monitoring the degradation of this compound? A primary challenge is distinguishing between decolorization and complete mineralization. The dye's chromophore structure may break down quickly, making the solution appear colorless, but the organic carbon may still remain in the water as transformation products. It is crucial to use complementary techniques: UV-Vis spectrophotometry to track color removal and Total Organic Carbon (TOC) analysis to confirm the actual destruction of the organic molecule [3].
Here are answers to specific problems you might encounter when working with nanocellulose adsorbents for dye removal.
| Problem Question | Potential Cause & Solution |
|---|
| Low Dye Removal Efficiency | • Cause: Inadequate surface charge or functional groups on nanocellulose. • Solution: Chemically modify nanocellulose to introduce more anionic groups (e.g., carboxyl via TEMPO-oxidation, sulfate via acid hydrolysis, or amine via silanization) to enhance electrostatic attraction with cationic dyes [1] [2] [3]. | | Slow Adsorption Kinetics | • Cause: Diffusion limitations or low affinity between adsorbent and dye. • Solution: Ensure proper dispersion of nanocellulose in solution. Increase surface area by using aerogel or hydrogel forms. Verify that solution pH is optimized for the dye-adsorbent pair (e.g., low pH for anionic dyes, high pH for cationic dyes) [4] [5]. | | Poor Selectivity for Target Dye | • Cause: Non-specific binding sites on nanocellulose surface. • Solution: Implement targeted surface functionalization. For example, graft specific functional groups like N-[3-(trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) that have high affinity for your target dye molecule [4]. | | Difficulty Regenerating/Reusing Adsorbent | • Cause: Strong chemisorption or irreversible binding of dye. • Solution: Use desorbing agents like diluted acids, bases, or salts in the regeneration step. Studies show that properly designed adsorbents can be used for at least 5 adsorption/desorption cycles without significant capacity loss [4]. |
Here are detailed methodologies for the core activities involved in creating and testing a nanocellulose-based adsorbent.
This protocol, adapted from a study on Reactive Yellow 2 dye, describes grafting amine groups onto nanocellulose to enhance its adsorption capacity [4].
The diagram below illustrates this functionalization workflow.
This is a general protocol for testing the adsorption performance of your functionalized nanocellulose [4] [6] [5].
The following table summarizes adsorption performance data for various nanocellulose-based materials on different dyes, which can serve as a benchmark. Note that the values for Acid Brown are for a similar dye, Acid Brown 354, adsorbed onto raw plant biomass, indicating room for improvement with engineered nanocellulose [7].
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Key Functionalization | Citation |
|---|---|---|---|---|---|
| SPEDA@nanocel | Reactive Yellow 2 | 112.3 mg/g | 2 | Amine groups (TMSPEDA) | [4] |
| CNC/CMC/Zeolite Membrane | Methylene Blue | 76.5 mg/g | Alkaline | Carboxylate, hydroxyl, zeolite | [6] |
| Haloxylon recurvum Biomass | Acid Brown 354 | 10.0 mg/g | Information missing | Native plant functional groups | [7] |
| TEMPO-oxidized CNF (TOCNF) | Copper Ions (Cu²⁺) | 102.9 mg/g | 5 | Carboxyl groups | [2] |
Acid Brown 434 is a chemical dye with the CAS number 126851-40-9. Key properties from available data show a water solubility of 53.8 g/L at 22°C and a density of 1.89 at 20°C [1].
For researchers, poor solubility can lead to:
The table below summarizes the primary methods you can investigate, adapted from techniques used for poorly water-soluble active pharmaceutical ingredients (APIs) [2].
| Method | Basic Principle | Key Parameters/Agents | Potential Advantages |
|---|---|---|---|
| Particle Size Reduction (Nanonization) | Increases surface area to volume ratio, enhancing dissolution. | Media milling, high-pressure homogenization, stabilizers (e.g., HPMC, PVP, polysorbate 80) [2] | Does not alter chemical structure; can significantly increase saturation solubility [2]. |
| Solid Dispersion | Disperses a poorly soluble compound within a hydrophilic polymer matrix. | Polymers like Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC) [2] | Can dramatically increase dissolution rate and apparent solubility. |
| Surfactant Use | Reduces interfacial tension and improves wetting. | Ionic (e.g., Sodium Lauryl Sulfate - SLS) and non-ionic (e.g., Tween 80) surfactants [2] | Simple to implement; effective at low concentrations. |
| Salt Formation | Converts the compound into a more soluble ionic form via reaction with an acid or base. | Acid/Base selection based on pKa and stability [2] | Can greatly improve water solubility and stability. |
| pH Adjustment | Ionizes the compound to a more soluble form by changing the pH of the solvent. | Use of buffers (e.g., phosphate, citrate) [2] | Simple and direct method for ionizable compounds. |
| Inclusion Complexes | Incorporates the molecule into the cavity of a cyclodextrin ring. | Hydroxypropyl-β-cyclodextrin, Sulfobutylether-β-cyclodextrin [2] | Can enhance both solubility and stability. |
This general workflow, visualized in the diagram below, can guide your experimentation with this compound.
Q1: What is the most straightforward method to try first for improving solubility? A1: pH adjustment and surfactant addition are often the simplest first steps. If this compound has ionizable groups, using a buffer to adjust the pH can be highly effective. Similarly, adding a small amount of a surfactant like Tween 80 or SLS can improve wetting and solubility with minimal effort [2].
Q2: How can I assess if my solubility enhancement experiment is successful? A2: Success is measured by comparing the saturation solubility and dissolution rate of your new formulation against the original, unmodified this compound. This typically involves:
Q3: Why is my nanosuspension unstable and showing particle growth or agglomeration? A3: Instability in nanosuspensions is often due to Ostwald ripening (where larger particles grow at the expense of smaller ones) or agglomeration due to high surface energy. This can be mitigated by:
While not directly applicable to solubility, understanding cellular excretion pathways can be relevant for dye metabolism studies. The diagram below illustrates a key pathway from intestinal cell research, where soluble uric acid upregulates the PDZK1 and ABCG2 proteins to enhance excretion [3]. This showcases how a biological system handles a soluble molecule.
The information and workflows provided here are a robust starting point for troubleshooting this compound solubility.
While specific data for Acid Brown 434 is unavailable, the general methodology for optimizing acid dye baths is well-established. The key parameters and a typical workflow are outlined below. You would need to experimentally determine the optimal values for this compound.
Key Optimization Parameters
| Parameter | Description & Impact | Typical Optimization Approach |
|---|---|---|
| Dye Concentration | Percentage of dye relative to weight of fabric (WOF). Determines color depth/intensity. [1] | Start with 1.5-2% WOF for most colors; increase to 4% for deep shades like navy/black. [1] |
| pH Level | Acidity affects dye fixation. Controlled by acetic acid (vinegar) or citric acid. [1] | Use acidic dye bath (e.g., with vinegar or citric acid). [1] Specific optimal pH varies by dye. |
| Temperature | Higher temperatures improve dye molecule migration and exhaustion. [1] | Use very hot water; stove-top or steam fixation often required. [1] |
| Process Time | Duration material stays in dye bath. Affects dye uptake and uniformity. [1] | Requires consistent time and agitation for even results. [1] |
| Leveling Agents | Salts like Glauber's Salt promote even dye distribution. [1] | Used with Leveling Acid Dyes for solid colors. [1] |
General Experimental Workflow The following diagram maps out a logical workflow for experimentally determining the optimal dye bath conditions.
The table below summarizes the basic identifying information and available physicochemical properties for Acid Brown 434, which are foundational for understanding its environmental behavior [1] [2].
| Property | Value |
|---|---|
| CAS Number | 126851-40-9 [1] [2] |
| Synonyms | Acid Brown RL; Everlan Brown ERL [1] [2] |
| Density | 1.89 (at 20°C) [1] [2] |
| Water Solubility | 53.8 g/L (at 22°C) [1] [2] |
| Log P (Partition Coefficient) | -2.2 (at 22°C) [1] [2] |
> Note: The provided Log P value of -2.2 suggests that this compound is hydrophilic and more likely to be found in water than in fatty tissues, which can influence its bioavailability and potential toxicity to aquatic organisms [1] [2].
In the absence of experimental data, a reliable strategy is to use a Quantitative Structure-Activity Relationship (QSAR) model. The EPA's Toxicity Estimation Software Tool (TEST) is designed for this exact purpose, allowing you to estimate toxicity based on the chemical's molecular structure [3].
TEST can estimate the 96-hour fathead minnow LC₅₀, a standard measure for acute fish toxicity. It uses several QSAR methodologies, and for the most robust prediction, the Consensus Method is recommended as it averages the results from multiple models [3].
The following workflow outlines the process of using the TEST software to generate a toxicity estimate:
Here is a practical guide for researchers on your team to use the TEST tool effectively.
Q1: Why is there no experimental DL50/LC50 value for this compound in public databases? A1: This is common for many industrial chemicals. Comprehensive experimental toxicity testing on all species is resource-intensive. Regulatory frameworks increasingly use QSAR tools like TEST to prioritize chemicals for testing and provide initial hazard assessments [3] [4].
Q2: The TEST software provides multiple prediction methods. Which one should I use? A2: The EPA's TEST software includes several QSAR methodologies [3]. For the most reliable estimate, the Consensus method is generally preferred because it averages predictions from different models (Hierarchical, Single-Model, Group Contribution, etc.), reducing the bias of any single approach [3].
Q3: Can I use this estimated LC50 value in official regulatory submissions? A3: An estimate from TEST is suitable for internal risk assessment, screening, and priority-setting. For definitive regulatory purposes, you should consult the specific requirements of the relevant agency. The EPA uses data from tools like TEST in its own chemical screening and prioritization work [4].
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is the primary EU regulation for chemicals. It operates on the principle that manufacturers, importers, and downstream users are responsible for ensuring the safe use of their substances [1].
Metal complex dyes fall under REACH scope as manufactured chemical substances. Key considerations for your research and development work include:
The diagram below outlines the core compliance process for a substance under REACH, from identification to ongoing updates.
The data you need to generate or collect depends on the annual tonnage manufactured or imported. The following table summarizes the standard information requirements [5].
| Tonnage Band (per year) | Key Information Requirements |
|---|---|
| 1 to 10 tonnes | Physicochemical data (e.g., melting point, water solubility), in vitro skin/eye irritation, skin sensitization, in vitro gene mutation, short-term toxicity on invertebrates, ready biodegradability [5]. |
| 10 to 100 tonnes | All Annex VII data, plus in vitro mutagenicity studies, degradation studies (hydrolysis, adsorption/desorption), acute toxicity (inhalation), short-term repeated dose toxicity (28-day), screening for reproductive/developmental toxicity [5]. |
| 100 to 1000 tonnes | All lower tonnage data, plus sub-chronic toxicity (90-day), prenatal developmental toxicity, extended one-generation reproductive toxicity (if triggered), long-term aquatic toxicity studies [5]. |
| 1000+ tonnes | All lower tonnage data, plus long-term repeated dose toxicity (≥12 months), carcinogenicity studies (if triggered), further degradation testing [5]. |
Testing Adaptation and Alternatives: Before conducting new tests, especially involving vertebrate animals, you must gather all existing information and consider using alternative methods. Testing on vertebrate animals is only permitted as a last resort [5].
Accurately identifying your substance is the foundation of REACH compliance. The analytical data you provide must build a robust substance identity profile [6].
Recommended Analytical Techniques [6]:
Annex XVII (Restriction List) Annex XVII prohibits or restricts the market placement and use of specific hazardous substances, including heavy metals common in metal complex dyes. The table below lists key heavy metal restrictions [2].
| Substance | Restriction (Examples) |
|---|---|
| Cadmium & compounds | ≤ 0.01% by weight in plastic materials and metal items intended for piercing jewellery [2]. |
| Lead & compounds | ≤ 0.05% by weight in jewellery articles and items children might place in their mouths [2]. |
| Nickel & compounds | Nickel release limits of ≤ 0.2 μg/cm²/week for post assemblies and ≤ 0.5 μg/cm²/week for direct and prolonged skin contact articles [2]. |
| Chromium VI compounds | ≤ 3 mg/kg (0.0003%) in leather articles (e.g., watch straps) in contact with the skin [2]. |
Substances of Very High Concern (SVHCs)
Q1: Is a Safety Data Sheet (SDS) always required for metal complex dyes under REACH? You must supply a REACH-compliant SDS if your substance or mixture is classified as hazardous, is persistent, bioaccumulative and toxic (PBT), very persistent and very bioaccumulative (vPvB), or contains an SVHC above certain concentration thresholds (typically ≥0.1% for solids, ≥0.2% for gases) [7]. Even for non-hazardous substances, providing an SDS is considered good practice.
Q2: What is the difference between an SDS and an eSDS? An eSDS (extended Safety Data Sheet) is a standard SDS with an attached Exposure Scenario (ES). An ES describes the operational conditions and risk management measures needed to control exposures to humans and the environment for your identified uses. An eSDS is required for substances registered in quantities of 10 tonnes or more per year that are classified as hazardous [7].
Q3: What are the major changes in the 2025 REACH revision that affect my research? Key changes from the 2025 reform proposal include [4]:
Q4: My organization only develops dyes for R&D. Do we still have REACH obligations? Yes, but there are specific exemptions. REACH provides exemptions for substances used in Product and Process Orientated Research and Development (PPORD). You can apply for a PPORD exemption for up to 5 years (extendable to 10), which allows you to produce or import a substance without a full registration, provided you comply with the conditions specified in the exemption notification [8].
The table below summarizes the core identification and hazard information for this compound from the available data.
| Property | Details |
|---|---|
| CAS Registry Number | 126851-40-9 [1] |
| Synonyms | Acid Brown RL; Everlan Brown ERL [1] |
| EC Number | 603-171-5 [1] |
| Hazard Statement | H412: Harmful to aquatic life with long-lasting effects [1] |
| Common Applications | Used for dyeing wool, nylon, silk, paper, leather, and in inks [2] |
Without specific experimental data on fading, here is a structured approach you can take to diagnose the problem.
The flowchart above outlines key areas to investigate. Here are specific questions and methodological steps for each:
Substrate and Application
Post-Treatment and Environmental Exposure
Dye Batch and Solution Integrity
To find more specific technical data, I suggest you:
For a technical support context, the methodologies from these studies can be adapted into general troubleshooting protocols. The table below summarizes key separation techniques that could be relevant for addressing the challenges of Acid Brown 434 isomers.
| Technique / Method | Core Principle / Application | Key Experimental Parameters / Conditions | Reference / Context |
|---|
| 2D-Liquid Chromatography (2D-LC) | Separates complex mixtures by two orthogonal separation mechanisms (e.g., achiral & chiral) in a single instrument. [1] | 1st Dimension: Kinetex F5 column, 10 mM Ammonium Acetate/ACN (Gradient).
2nd Dimension: Chiralcel OD-H column, 0.1% DEA in MeOH:ACN (90:10, v/v) (Isocratic).
Here are more detailed methodologies based on the search results, which can serve as templates for developing standard operating procedures.
1. Protocol for 2D-LC Separation of Isomeric Mixtures [1] This method is highly effective for separating a mixture of positional isomers and their enantiomers.
2. Protocol for LC-ESI-MS/MS Separation of Geometric (E/Z) Isomers [2] This method is optimized for high-throughput, sensitive quantitation of geometric isomers.
The following diagrams outline logical workflows for troubleshooting isomer separation challenges, based on the principles derived from the search results.
This workflow outlines a systematic approach to method selection and troubleshooting for separating complex isomers.
This workflow visualizes the process of a two-dimensional liquid chromatography (2D-LC) analysis for separating complex isomeric mixtures.
Based on common chromatography challenges and the search results, here are potential FAQs for your support center.
Q1: Our HPLC baseline is drifting significantly during a gradient method for analyzing this compound. What could be the cause? A: Baseline drift in gradient methods is often related to the mobile phase. [5] Key things to check:
Q2: We suspect our sample contains both geometric (E/Z) and positional isomers. Which separation technique should we try first? A: A comprehensive 2D-LC approach is highly effective for such complex mixtures. [1] You can combine a reversed-phase column (e.g., C18 or F5) in the first dimension to separate components by overall polarity, with a chiral stationary phase in the second dimension to resolve the enantiomers or specific stereoisomers. [1]
Q3: Can gas chromatography (GC) be used to separate the isomers of a large dye molecule like this compound? A: GC is typically suitable for volatile and thermally stable compounds. Large, polar, or ionic dyes like this compound are generally not amenable to standard GC analysis without extensive and potentially degrading derivatization. Liquid chromatography techniques (LC, LC-MS, 2D-LC) are almost certainly more appropriate for this application. [6] [3]
The table below summarizes the available information for both dyes.
| Property | Acid Black 194 | Acid Brown 434 |
|---|---|---|
| Color Index Name | Acid Black 194 [1] | This compound [2] |
| CAS Number | 61931-02-0 [1] [3] | 126851-40-9 [2] |
| Molecular Formula | C₂₀H₁₂N₃NaO₇S [1] [4] | Information missing |
| Molecular Weight | 461.38 g/mol [1] [4] | Information missing |
| Physical Form | Uniform black-brown powder [1] | Information missing |
| Solubility | Very soluble in water and alcohol [1]. 30 g/L at 25°C; 70 g/L at 90°C [1]. Also soluble in DMSO and methanol [3]. | 53.8 g/L at 22°C [2] |
| Density | Information missing | 1.89 g/cm³ at 20°C [2] |
| LogP | Information missing | -2.2 at 22°C [2] (Indicates high hydrophilicity) |
| Common Applications | Dyeing wool, nylon, silk, leather, and paper [1] | Information missing |
Search results provided experimental data specifically for Acid Black 194 in the context of adsorption for wastewater treatment.
The following methodology was used to study the removal of Acid Black 194 from aqueous solutions using smectitic clays as adsorbents [4].
The diagram below illustrates this batch adsorption workflow.
The lack of data for this compound makes a full performance comparison impossible. To proceed, you could:
| Adsorbent Material | Target Dye | Maximum Adsorption Capacity (qₘ) | Optimal pH | Best-Fit Isotherm Model | Best-Fit Kinetic Model | Key Reference |
|---|---|---|---|---|---|---|
| Steam-Activated Carbon (Rubberwood) [1] [2] | Bismarck Brown | 2000 mg/g | Information missing | Langmuir | Information missing | J Hazard Mater (2005) |
| Y-doped ZnO Biochar Nanocomposite [3] | Bismarck Brown-R | 181.78 mg/g | Information missing | Temkin | Pseudo-Second-Order | Surfaces and Interfaces (2025) |
| GO-g-pBCM Nanocomposite [4] | Bismarck Brown | 147 mg/g (calc. from data) | Information missing | Langmuir | Pseudo-Second-Order | Baghdad Sci J (2022) |
| W₅O₁₄ Nanorods [5] | Bismarck Brown R | 17.84 mg/g | 7 | Langmuir & Freundlich | Pseudo-Second-Order | Water (2025) |
| Magnetic Modified Barley Straw [6] | Bismarck Brown Y | 410.8-520.3 mg/g | Information missing | Langmuir | Pseudo-Second-Order | J Sci Food Agric (2016) |
| Self-N-doped Activated Carbon (AC7-800) [7] | Acid Brown 14 | 107.5 mg/g | 1.5 | Langmuir | Pseudo-Second-Order | Sci Rep (2025) |
| Self-N-doped Activated Carbon (AC7-800) [7] | Acid Yellow 36 | 263.2 mg/g | 1.5 | Langmuir | Pseudo-Second-Order | Sci Rep (2025) |
| Haloxylon recurvum Biomass [8] | Acid Brown 354 | 10.01 mg/g | Information missing | Langmuir & Temkin | Pseudo-Second-Order | Surfaces and Interfaces (2020) |
To help you understand how this data was generated, here are the methodologies from key studies.
For Bismarck Brown on Steam-Activated Carbon (2000 mg/g) [1] [2]: The activated carbon was prepared from rubberwood sawdust (Hevea brasiliensis) via steam activation. Batch adsorption experiments were conducted at room temperature (298 K) by agitating the dye solution with the adsorbent. The concentration of Bismarck Brown was measured at a wavelength (λmax) of 468 nm. Equilibrium data were analyzed using Langmuir and Freundlich isotherm models.
For Bismarck Brown R on Y-doped ZnO Biochar (181.78 mg/g) [3]: The Y-ZnO@C nanocomposite was synthesized using a co-precipitation method with Podophyllum hexandrum rhizome biochar, followed by pyrolysis at 600°C. Batch experiments were used to optimize parameters like adsorbent dosage, temperature, contact time, and pH. The adsorption data were analyzed using various isotherm and kinetic models.
For Acid Brown 14 on Self-N-doped Activated Carbon (107.5 mg/g) [7]: The adsorbent (AC7-800) was fabricated by hydrothermally treating a 1:1:1 mass ratio of sawdust, fish waste (as a nitrogen source), and zinc chloride at 180°C for 5 hours, followed by pyrolysis at 800°C for 1 hour. Batch studies investigated the effect of initial dye concentration, solution pH, adsorbent dosage, and contact time. The concentration of AB14 was monitored, and the data were fitted to isotherm and kinetic models.
The search results indicate that while Bismarck Brown dye has been extensively studied with a wide variety of adsorbents, experimental data specifically for Acid Brown 434 is scarce. The most current and directly relevant data for an "Acid Brown" dye is for Acid Brown 14 [7]. Here are some suggestions for your research:
The "MECK method" in this context refers to Micellar ElectroKinetic Chromatography, a capillary electrophoresis technique used to separate and analyze compounds, particularly complex mixtures like commercial dyes [1].
The same study compared MECK with other analytical techniques, yielding the following insights [1]:
| Analytical Method | Reported Outcome for Dye Analysis |
|---|---|
| MECK (Micellar ElectroKinetic Chromatography) | Successfully separated over 12 compounds in Acid Black 194; considered effective for impurity profiling. |
| HPLC (Reversed-Phase High-Performance Liquid Chromatography) | Yielded unsatisfactory results for this specific application. |
| CZE (Capillary Zone Electrophoresis) | Yielded unsatisfactory results for this specific application. |
The workflow below illustrates the general process of using MECK for analyzing a commercial dye sample.
Metal complex dyes, also known as premetallized dyes, are formed by complexing a metal ion with one or two dye molecules, typically monoazo structures containing groups like hydroxyl, carboxyl, or amino groups that facilitate complex formation [1] [2]. The metals most commonly used are chromium, cobalt, nickel, and copper [1] [2].
The table below summarizes their basic classifications and key characteristics:
| Type | Metal:Dye Ratio | Typical Application pH | General Characteristics |
|---|---|---|---|
| 1:1 Metal Complex Dyes [2] | One metal atom to one dye molecule | Strongly acidic (pH < 4) [1] | Good leveling and uniform dyeing; simpler application [2]. |
| 1:2 Metal Complex Dyes [2] | One metal atom to two dye molecules | Weakly acidic to neutral (pH 5–7) [1] | Better wash and light fastness; less damaging to fibers [2]. |
A primary environmental concern with these dyes stems from the potential release of their constituent metals, which can be toxic to aquatic life and pose risks to human health [1]. The following table outlines the known toxicities of the metals frequently used in these complexes.
| Metal Ion | Reported Human Health Toxicity | Reported Ecotoxicity |
|---|---|---|
| Chromium (Cr³⁺) | Respiratory issues, carcinogenic [3] | Toxic to aquatic organisms, bioaccumulative [3] |
| Copper (Cu²⁺) | Gastrointestinal issues, liver damage [3] | Toxic to fish, invertebrates, and other aquatic organisms [3] |
| Nickel (Ni²⁺) | Respiratory issues, carcinogenic, infertility [3] | Toxic to aquatic invertebrates [3] |
| Cobalt (Co²⁺) | Information not specified in search results | Information not specified in search results |
While the search results lack direct experimental data comparing different metal complex dyes, they point to established methodologies used in toxicity evaluation. You can design a comparative study based on the following approaches:
The diagram below outlines a generalized workflow for a comparative toxicity study, integrating the methodologies mentioned above.
To build a robust comparison, you may need to consult more specialized sources:
The table below summarizes the core characteristics of Acid Brown 434 and other common dye classes to help you quickly evaluate their profiles [1] [2] [3].
| Dye Type / Attribute | Acid Dyes (e.g., this compound) | Basic (Cationic) Dyes | Direct Dyes | Reactive Dyes |
|---|---|---|---|---|
| Chemical Bond | Ionic (electrostatic) [1] | Ionic (electrostatic) [1] | Hydrogen bonding & Van der Waals [1] [2] | Covalent bond [1] [4] [5] |
| Primary Fibers | Wool, Nylon, Silk, Paper, Leather [1] [3] | Acrylic, Jute [1] | Cotton, Viscose, Rayon [1] [2] | Cotton, Viscose, Wool, Silk [1] [2] [6] |
| Typical Application pH | Acidic (neutral to acid dye baths) [1] | Acidic (pH 2-5) [1] | Neutral | Alkaline [2] [5] |
| Colorfastness to Washing | Good [1] | Good on acrylic [1] | Lower (poor wash fastness) [2] | Excellent [1] [2] [5] |
| Color Brilliance | Good | Exceptional [1] | Vibrant initially [2] | Wide range of bright colors [2] [5] |
| Key Advantage | Good leveling, colorfastness on polyamides [1] | Brilliance on synthetic fibers | Simple, cost-effective application [1] [2] | Permanent bonding, all-round good fastness [5] |
| Key Disadvantage | Not for cellulosic fibers [1] | Limited fiber applicability | Poor wash fastness, fades easily [2] | Complex process, higher cost [2] |
The performance differences between these dyes stem from their bonding mechanisms and application workflows. Reactive dyes form a permanent, covalent bond with the fiber, which is the key to their superior wash fastness [4] [5]. The following diagram illustrates the general workflow for applying reactive dyes, a process that is more complex than for acid or direct dyes.
Diagram 1: Generalized Reactive Dye Application Workflow. This process requires precise control of pH and temperature for optimal dye fixation [2] [5].
In contrast, Acid dyes like this compound operate in an acidic bath, where the dye molecule becomes negatively charged and forms ionic bonds with positively charged sites on the fiber (like wool and nylon) [1]. Direct dyes are applied in a neutral saline bath and adhere to cellulose fibers through weaker physical forces like hydrogen bonding, which explains their lower wash fastness [1] [2].
For researchers, a robust comparison of dyes like this compound versus alternatives should include standardized tests and precise protocols. Here is a framework for designing such experiments.
1. Key Performance Metrics
2. Sample Dyeing Protocol for Cellulosic Fibers
3. Quantitative Analysis
To strengthen your guide with experimental data, I suggest you:
First, it is helpful to define the analyte of interest. The table below summarizes the basic identifiers and properties of this compound found in chemical databases [1] [2].
| Attribute | Description |
|---|---|
| CAS Registry Number | 126851-40-9 [1] [2] |
| Synonyms | Acid Brown RL; Everlan Brown ERL [1] [2] |
| Density | 1.89 at 20°C [1] |
| Water Solubility | 53.8 g/L at 22°C [1] |
| LogP | -2.2 at 22°C [1] |
| Hazard Statement | H412: Harmful to aquatic life with long-lasting effects [2] |
The following table provides a generalized comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) based on their core attributes. This can serve as a foundational guide for selecting a technique [3].
| Attribute | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Separation Mechanism | Based on charge and size (charge-to-size ratio) of analytes [3]. | Based on chemical affinity, polarity, and size (interaction with stationary phase) [3]. |
| Mobile Phase | Electrolyte buffer solution [3]. | Mixture of organic and aqueous solvents [3]. |
| Column / Core Component | Fused silica capillary tube [3]. | Column packed with a stationary phase [3]. |
| Typical Sample Volume | Small (microliter range) [3]. | Larger (milliliter range) [3]. |
| Speed of Analysis | Fast (minutes) [3]. | Slower (minutes to hours) [3]. |
| Separation Efficiency | Very high [3]. | Moderate to high [3]. |
| Key Advantages | High separation efficiency, fast analysis, small sample volumes, high sensitivity for charged species, low solvent consumption [3]. | Versatile, suitable for a wide range of analytes, high sensitivity, robust and established methods, longer column lifetime [3]. |
| Key Limitations | Primarily for charged species; may have issues with reproducibility; requires specialized training [3]. | Longer analysis times, larger solvent consumption, larger sample volumes, potential for column clogging [3]. |
While specific protocols for this compound are not published, the workflows for HPLC and CE follow established pathways. The diagrams below outline the general steps involved in method development for each technique.
The development of a stability-indicating HPLC method, as for the drug Apixaban, involves a systematic process to separate the target compound from its impurities and degradation products [4]. The following chart illustrates the key stages.
The key steps, derived from a pharmaceutical development context, include [4]:
CE separates components based on their differential migration in an electric field. The general workflow can be visualized as follows.
Key considerations for CE method development include [3]:
To decide which technique might be more suitable for your work on this compound, consider the following:
| Feature | Thin-Layer Chromatography (TLC) | Micellar Electrokinetic Chromatography (MEKC) |
|---|---|---|
| Separation Mechanism | Adsorption/partitioning between stationary (e.g., silica gel) and mobile (solvent) phases [1]. | Electrophoretic mobility + partitioning into charged or neutral micelles [1]. |
| Typical Application Scope | Quick reaction monitoring, purity checks, separating non-volatile mixtures [1]. | Separating both charged and neutral solutes in a single run, often for complex mixtures. |
| Key Strength | Simple, low-cost, can run multiple samples simultaneously [1]. | High separation efficiency (theoretical plates), requires minimal sample volume. |
| Common Visualization | UV light, iodine vapor, specific chemical stains [2] [1]. | On-column detection via UV-Vis absorbance or fluorescence. |
In the absence of published protocols, here is a general approach you could adapt for comparing these two techniques for Acid Brown 434.
A general TLC procedure involves several key stages [2] [1]:
The workflow for a TLC experiment can be summarized as follows:
A basic MEKC protocol would include:
The general workflow for an MEKC experiment is outlined below:
To find the specific data you need, you could try: